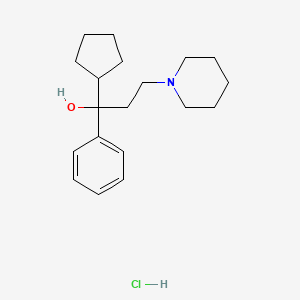

Cycriminhydrochlorid

Übersicht

Beschreibung

Cycriminhydrochlorid ist ein zentrales Anticholinergikum, das hauptsächlich zur Behandlung und Management der Parkinson-Krankheit eingesetzt wird. Es wirkt, indem es die Acetylcholinspiegel reduziert, um das Gleichgewicht mit Dopamin wiederherzustellen, das bei Patienten mit Parkinson-Krankheit typischerweise niedriger ist .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von this compound beinhaltet die Reaktion von 1-Cyclopentyl-1-phenyl-3-piperidin-1-ylpropan-1-ol mit Salzsäure. Die Reaktionsbedingungen umfassen typischerweise eine kontrollierte Temperatur und einen kontrollierten pH-Wert, um die Bildung des Hydrochloridsalzes zu gewährleisten .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um die Reinheit und Wirksamkeit des Endprodukts zu gewährleisten. Die Produktion erfolgt in spezialisierten Anlagen, die mit fortschrittlicher Technologie ausgestattet sind, um die Synthese- und Reinigungsprozesse effizient zu handhaben .

Wissenschaftliche Forschungsanwendungen

Cycriminhydrochlorid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Referenzverbindung in verschiedenen chemischen Studien und Analysen verwendet.

Biologie: Es wird verwendet, um die Auswirkungen von Anticholinergika auf biologische Systeme zu untersuchen.

Medizin: Es wird zur Behandlung und zum Management der Parkinson-Krankheit und anderer neurologischer Erkrankungen eingesetzt.

Industrie: Es wird bei der Herstellung von Arzneimitteln und anderen chemischen Produkten verwendet .

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es an den muskarinischen Acetylcholinrezeptor M1 bindet und Acetylcholin effektiv hemmt. Diese Abnahme von Acetylcholin stellt das normale Dopamin-Acetylcholin-Gleichgewicht wieder her und lindert die Symptome der Parkinson-Krankheit. Die beteiligten molekularen Ziele umfassen den muskarinischen Acetylcholinrezeptor M1, der eine entscheidende Rolle im Wirkmechanismus des Medikaments spielt .

Ähnliche Verbindungen:

- Biperiden

- Procyclidin

- Trihexyphenidyl

Vergleich: this compound ist einzigartig in seiner spezifischen Bindungsaffinität zum muskarinischen Acetylcholinrezeptor M1, was es von anderen ähnlichen Verbindungen unterscheidet. Während Biperiden, Procyclidin und Trihexyphenidyl ebenfalls als Anticholinergika wirken, machen die einzigartige Struktur und Bindungseigenschaften von this compound es besonders effektiv bei der Wiederherstellung des Dopamin-Acetylcholin-Gleichgewichts bei der Parkinson-Krankheit .

Wirkmechanismus

Target of Action

Cycrimine hydrochloride, also known as Pagitane, primarily targets the Muscarinic acetylcholine receptor M1 . This receptor plays a crucial role in the nervous system, mediating several physiological functions, including neuronal excitability, heart rate, and smooth muscle contraction .

Mode of Action

Cycrimine acts as an antagonist at the Muscarinic acetylcholine receptor M1 . By binding to this receptor, it effectively inhibits the action of acetylcholine, a neurotransmitter that is usually in balance with dopamine . In conditions such as Parkinson’s disease, lower levels of dopamine are present in the brain . Cycrimine’s inhibition of acetylcholine helps restore this balance .

Biochemical Pathways

The primary biochemical pathway affected by Cycrimine involves the dopaminergic and cholinergic systems in the brain . By inhibiting the action of acetylcholine, Cycrimine helps restore the balance between dopamine and acetylcholine, which is disrupted in conditions like Parkinson’s disease .

Pharmacokinetics

It is known that the compound has a protein binding range of14-21% .

Result of Action

The primary result of Cycrimine’s action is the relief of symptoms associated with Parkinson’s disease . By restoring the balance between dopamine and acetylcholine in the brain, it helps alleviate motor symptoms such as tremors, rigidity, and bradykinesia .

Biochemische Analyse

Biochemical Properties

Cycrimine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The primary target of cycrimine hydrochloride is the muscarinic acetylcholine receptor M1. By binding to this receptor, cycrimine hydrochloride effectively inhibits the action of acetylcholine. This inhibition helps restore the balance between acetylcholine and dopamine, which is crucial for alleviating the symptoms of Parkinson’s disease . The interaction between cycrimine hydrochloride and the muscarinic acetylcholine receptor M1 is a key aspect of its biochemical properties.

Cellular Effects

Cycrimine hydrochloride exerts several effects on different types of cells and cellular processes. By inhibiting the muscarinic acetylcholine receptor M1, cycrimine hydrochloride reduces the levels of acetylcholine, thereby restoring the normal dopamine-acetylcholine balance. This balance is essential for proper cell signaling pathways, gene expression, and cellular metabolism. In Parkinson’s disease, the imbalance between acetylcholine and dopamine leads to motor symptoms, and cycrimine hydrochloride helps mitigate these symptoms by restoring the balance . The compound’s impact on cell signaling pathways and gene expression is crucial for its therapeutic effects.

Molecular Mechanism

The molecular mechanism of cycrimine hydrochloride involves its binding to the muscarinic acetylcholine receptor M1. This binding inhibits the action of acetylcholine, leading to a decrease in acetylcholine levels. The reduction in acetylcholine levels helps restore the balance with dopamine, which is essential for alleviating the symptoms of Parkinson’s disease . The binding interaction between cycrimine hydrochloride and the muscarinic acetylcholine receptor M1 is a critical aspect of its molecular mechanism. Additionally, this inhibition of acetylcholine can lead to changes in gene expression and enzyme activity, further contributing to its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cycrimine hydrochloride can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that cycrimine hydrochloride remains stable under certain conditions, but its long-term effects on cellular function need to be carefully monitored

Dosage Effects in Animal Models

The effects of cycrimine hydrochloride can vary with different dosages in animal models. Studies have shown that at lower doses, the compound effectively restores the balance between acetylcholine and dopamine, alleviating the symptoms of Parkinson’s disease. At higher doses, cycrimine hydrochloride can exhibit toxic or adverse effects . It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks. Threshold effects and toxicities observed in animal models provide valuable insights into the safe and effective use of cycrimine hydrochloride.

Metabolic Pathways

Cycrimine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s primary action is through the inhibition of the muscarinic acetylcholine receptor M1, which affects the metabolic flux and levels of metabolites Understanding the metabolic pathways of cycrimine hydrochloride is crucial for optimizing its therapeutic use and minimizing potential side effects

Transport and Distribution

The transport and distribution of cycrimine hydrochloride within cells and tissues are essential for its therapeutic efficacy. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of cycrimine hydrochloride in specific tissues are important factors that influence its effectiveness. Understanding the transport mechanisms and distribution patterns of cycrimine hydrochloride can help optimize its delivery and therapeutic outcomes.

Subcellular Localization

Cycrimine hydrochloride exhibits specific subcellular localization, which affects its activity and function. The compound is directed to certain compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a role in directing cycrimine hydrochloride to its specific subcellular locations. Understanding the subcellular localization of cycrimine hydrochloride is important for elucidating its mechanism of action and optimizing its therapeutic use.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Cycrimine Hydrochloride involves the reaction of 1-cyclopentyl-1-phenyl-3-piperidin-1-ylpropan-1-ol with hydrochloric acid. The reaction conditions typically include controlled temperature and pH to ensure the formation of the hydrochloride salt .

Industrial Production Methods: Industrial production of Cycrimine Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The production is carried out in specialized facilities equipped with advanced technology to handle the synthesis and purification processes efficiently .

Analyse Chemischer Reaktionen

Reaktionstypen: Cycriminhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung oxidierter Produkte führt.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, was zu reduzierten Produkten führt.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, was zur Bildung substituierter Produkte führt

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Wasserstoffperoxid unter sauren oder basischen Bedingungen.

Reduktion: Häufige Reagenzien sind Natriumborhydrid und Lithiumaluminiumhydrid unter kontrollierter Temperatur und Druck.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile unter verschiedenen Bedingungen

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zur Bildung von Ketonen oder Aldehyden führen, während die Reduktion zur Bildung von Alkoholen führen kann .

Vergleich Mit ähnlichen Verbindungen

- Biperiden

- Procyclidine

- Trihexyphenidyl

Comparison: Cycrimine Hydrochloride is unique in its specific binding affinity to the muscarinic acetylcholine receptor M1, which distinguishes it from other similar compounds. While Biperiden, Procyclidine, and Trihexyphenidyl also act as anticholinergic agents, Cycrimine Hydrochloride’s unique structure and binding properties make it particularly effective in restoring the dopamine-acetylcholine balance in Parkinson’s disease .

Eigenschaften

IUPAC Name |

1-cyclopentyl-1-phenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO.ClH/c21-19(18-11-5-6-12-18,17-9-3-1-4-10-17)13-16-20-14-7-2-8-15-20;/h1,3-4,9-10,18,21H,2,5-8,11-16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCWFMFZMRFRLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC(C2CCCC2)(C3=CC=CC=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126-02-3 | |

| Record name | 1-Piperidinepropanol, α-cyclopentyl-α-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycrimine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cycrimine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cycrimine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCRIMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RB4L4K895 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

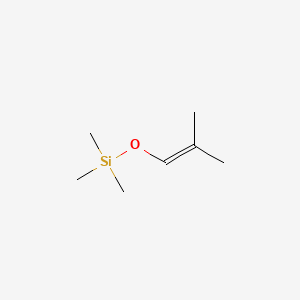

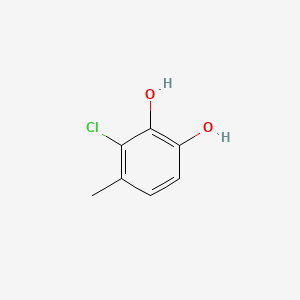

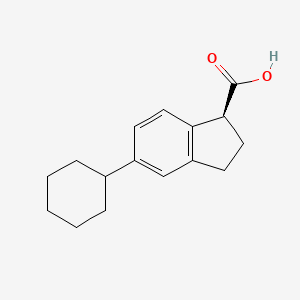

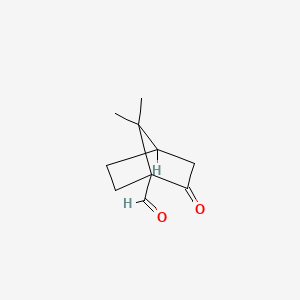

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(4-methoxy-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B1220842.png)

![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-N,N-di(propan-2-yl)-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B1220844.png)

![Methyl 13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate](/img/structure/B1220849.png)

![2-[(4-Methoxyphenyl)amino]naphthalene-1,4-dione](/img/structure/B1220851.png)